ZD6021

Neurokinin Receptor Antagonism NK1/NK2 Pharmacology Receptor Selectivity

Select ZD6021 for its unique kinetic profile—slow functional reversibility at NK1 confers a predictable 4-hour in vivo duration, unlike aprepitant or CP-99994. This dual NK1/NK2 antagonist enables simultaneous pathway interrogation in neurogenic inflammation and asthma models, ensuring precise, time-defined receptor blockade.

Molecular Formula C35H35Cl2N3O2S
Molecular Weight 632.6 g/mol
Cat. No. B1682412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD6021
Synonyms(3-cyano-N-(2-(3,4-dichlorophenyl)-4-(4-(2-(methylsulfinyl)phenyl)piperidino)butyl)-N-methyl)naphthamide
ZD 6021
ZD-6021
ZD6021
Molecular FormulaC35H35Cl2N3O2S
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCN(CC(CCN1CCC(CC1)C2=CC=CC=C2S(=O)C)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC(=CC5=CC=CC=C54)C#N
InChIInChI=1S/C35H35Cl2N3O2S/c1-39(35(41)31-20-24(22-38)19-27-7-3-4-8-29(27)31)23-28(26-11-12-32(36)33(37)21-26)15-18-40-16-13-25(14-17-40)30-9-5-6-10-34(30)43(2)42/h3-12,19-21,25,28H,13-18,23H2,1-2H3/t28-,43+/m1/s1
InChIKeySJHZTGDJTIZMSK-KPRDSAADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide (ZD6021): A Dual Neurokinin Receptor Antagonist for Preclinical Research


The compound 3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide, also known as ZD6021 (CAS: 255049-08-2), is a synthetic small molecule belonging to the class of piperidine-based naphthalene carboxamides . It functions as a potent, orally active antagonist of the tachykinin neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors [1]. Its structural complexity, characterized by a chiral (S)-methylsulfinyl phenyl group and a 3-cyano-naphthalene carboxamide core, imparts unique receptor interaction kinetics and in vivo pharmacodynamics, distinguishing it from many in-class analogs [2].

Why Substituting 3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide with Other NK1/NK2 Antagonists Is Not Interchangeable


While many compounds target neurokinin receptors, ZD6021's specific molecular architecture creates a unique pharmacological profile that cannot be replicated by simple substitution. Its dual NK1/NK2 antagonism, characterized by a 5-fold selectivity for NK1 over NK2, differs significantly from highly selective NK1 agents like aprepitant (which has negligible NK2 activity) or selective NK2 agents like SR48968 [1]. Crucially, ZD6021 exhibits a specific kinetic profile—a slow functional reversibility at the NK1 receptor—that confers an in vivo duration of action of approximately 4 hours in preclinical models, a property not predicted by its binding affinity alone and not shared by all members of its structural class [2]. This combination of dual receptor targeting and unique receptor dissociation kinetics is a direct consequence of its specific chemical structure, making generic substitution scientifically unsound for experiments requiring this precise pharmacological fingerprint.

Quantitative Differentiation Guide: 3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide vs. Closest Analogs


Differential NK1/NK2 Dual Antagonism Profile vs. Selective Antagonists

ZD6021 is a dual NK1/NK2 antagonist with a defined selectivity profile. In contrast to the highly selective NK1 antagonist aprepitant (Ki = 3 nM for hNK1, with negligible NK2 activity) or the selective NK2 antagonist SR48968, ZD6021 displays potent affinity for both receptors [1]. Its binding affinity (Ki) for the cloned human NK1, NK2, and NK3 receptors is 0.12 nM, 0.64 nM, and 74 nM, respectively, indicating an ~5-fold selectivity for NK1 over NK2 and a much larger window over NK3 [1].

Neurokinin Receptor Antagonism NK1/NK2 Pharmacology Receptor Selectivity

Functional Antagonism in Human Tissues vs. In-Class Reference Compounds

In functional assays using isolated human tissues, ZD6021 demonstrates potent and balanced antagonism of both NK1 and NK2 receptors. In human pulmonary artery (NK1-mediated) and human bronchus (NK2-mediated), the pKB values for ZD6021 were 8.9 ± 0.4 and 7.5 ± 0.2 at 10⁻⁷ M, respectively [1]. This contrasts with a previously described dual antagonist lead, YM-35375, which showed preferential binding to NK2 (IC50 = 84 nM) over NK1 (IC50 = 710 nM) and a less balanced functional profile [2].

Functional Pharmacology Ex Vivo Organ Bath Human Tissue Assay

Sustained In Vivo Efficacy and Brain Level Correlation vs. CP-99994 and Aprepitant

The duration of in vivo efficacy of ZD6021 is intermediate and distinct from that of CP-99994 and aprepitant. In a gerbil foot tap (GFT) model, the inhibitory effect of ZD6021 (10 μmol/kg, i.p.) lasted 4 hours, correlating well with its brain levels [1]. In contrast, the effect of CP-99994 (3 μmol/kg, i.p.) declined rapidly after 15 minutes alongside falling brain levels. Aprepitant (3 μmol/kg, i.p.) produced inhibition lasting >48 hours, far outlasting its detectable brain levels due to a pseudo-irreversible binding mechanism [1]. This places ZD6021 in a unique pharmacodynamic category, with its duration of action governed by its pharmacokinetics rather than the extreme receptor trapping seen with aprepitant.

In Vivo Pharmacology Pharmacodynamics Duration of Action

Kinetic Differentiation: Sustained Post-Wash Inhibition vs. CP-99994

The receptor dissociation kinetics of ZD6021 differ markedly from that of CP-99994. In a reversibility study using human U373MG cells, after a 30-minute preincubation with antagonist followed by a washout period, 50% inhibition of the substance P-induced Ca²⁺ response still persisted 60 minutes after washout for ZD6021 [1]. In stark contrast, the inhibitory effect of CP-99994 was completely reversed within 30 minutes of washout [1]. Aprepitant, on the other hand, produced a maximal inhibition that was sustained for at least 60 minutes with no recovery [1]. This demonstrates that ZD6021 has an intermediate kinetic profile: a slow, but not irreversible, functional dissociation from the NK1 receptor.

Receptor Kinetics Functional Reversibility Washout Assay

Oral Bioavailability and Pharmacodynamics in Respiratory Models vs. YM-35375

ZD6021 is orally active and demonstrates efficacy in preclinical models of respiratory disease. Following oral administration to guinea pigs, ZD6021 dose-dependently inhibited NK1 agonist-induced tracheal plasma protein extravasation with an ED50 of 0.8 μmol/kg and NK2 agonist-induced bronchoconstriction with an ED50 of 20 μmol/kg [1]. In comparison, the dual antagonist lead YM-35375 showed weaker in vivo activity, inhibiting NK2 agonist-induced bronchoconstriction with an ID50 of 41 μg/kg (i.v.), but its oral bioavailability was not established in that study [2]. The oral ED50 values for ZD6021 provide a quantitative benchmark for in vivo dosing.

Oral Bioavailability In Vivo Efficacy Respiratory Pharmacology

Pharmacodynamic Half-Life in Guinea Pigs: A Quantitative Metric for In Vivo Dosing

The pharmacodynamic half-life of ZD6021 has been characterized in a preclinical model. Following oral administration in guinea pigs, the time to peak activity (Tmax) was 150 minutes for NK1 receptor antagonism and 60 minutes for NK2 receptor antagonism. The corresponding pharmacodynamic half-lives were 280 minutes and 458 minutes, respectively [1]. This data provides a quantitative, time-resolved profile of its in vivo activity, a metric often not reported for early tool compounds.

Pharmacodynamics Half-Life In Vivo Pharmacokinetics

Recommended Research Applications for 3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide (ZD6021)


Investigating Dual NK1/NK2 Pathway Interplay in Inflammation and Pain

Researchers studying the convergent or divergent roles of substance P (NK1) and neurokinin A (NK2) in models of neurogenic inflammation, asthma, or visceral pain should select ZD6021. Its balanced dual antagonism (NK1 Ki = 0.12 nM; NK2 Ki = 0.64 nM) [1] and functional blockade in human tissues (pKB of 8.9 for NK1 and 7.5 for NK2) [1] provide a single pharmacological tool to interrogate both pathways simultaneously, unlike selective agents such as aprepitant or SR48968. This allows for more complex experimental designs exploring pathway synergy or redundancy.

In Vivo Studies Requiring an Orally Active Compound with a Defined 4-Hour Duration of Action

For in vivo pharmacodynamic studies where a precise, intermediate duration of receptor blockade is required, ZD6021 offers a distinct advantage. Its in vivo efficacy lasts for 4 hours in the gerbil foot tap model [2], a time window that is neither as transient as CP-99994 (less than 1 hour) nor as prolonged as aprepitant (over 48 hours) [2]. This predictable 4-hour window, coupled with established oral ED50 values for respiratory endpoints (e.g., 0.8 μmol/kg for NK1-mediated plasma extravasation) [1], simplifies dosing regimens and data interpretation, making it ideal for time-course studies.

Probing Receptor Kinetics with an Intermediate-Dissociation Antagonist

In experiments designed to dissect the relationship between receptor occupancy and downstream signaling, ZD6021 serves as a valuable kinetic tool. Unlike the fully reversible antagonist CP-99994 (which washes out in under 30 minutes) or the pseudo-irreversible aprepitant, ZD6021 exhibits slow functional reversibility, with 50% inhibition persisting 60 minutes post-washout in cellular assays [2]. This intermediate kinetic profile allows researchers to study sustained but reversible receptor blockade, providing a unique window into receptor desensitization, resensitization, and trafficking processes.

Preclinical Respiratory Disease Models Targeting Tachykinin Pathways

Investigators using guinea pig models of asthma or airway hyperresponsiveness will find ZD6021's defined oral pharmacodynamic parameters highly advantageous. The compound's specific Tmax (150 min for NK1, 60 min for NK2) and pharmacodynamic half-life (280 min for NK1, 458 min for NK2) following oral administration [1] provide a detailed temporal map of its activity. This allows for precise scheduling of compound administration relative to antigen challenge or other experimental interventions, ensuring maximal receptor coverage during the critical period of observation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD6021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.